

# Encaleret: A Targeted Approach to Restoring Calcium Homeostasis in ADH1

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

## **Executive Summary**

Autosomal Dominant Hypocalcemia Type 1 (ADH1) is a rare genetic disorder characterized by a dysfunctional calcium-sensing receptor (CaSR), leading to chronic hypocalcemia, inappropriately low parathyroid hormone (PTH) levels, and hypercalciuria. Conventional therapy with calcium and active vitamin D supplements often fails to address the underlying pathophysiology and can exacerbate renal complications. **Encaleret**, an investigational, orally administered small molecule, represents a novel therapeutic strategy. As a negative allosteric modulator, or "calcilytic," **encaleret** directly targets the overactive CaSR, aiming to restore normal mineral physiology. This guide provides a comprehensive overview of **encaleret**'s mechanism of action, summarizes key clinical trial data, outlines experimental methodologies, and visualizes the core pathways and processes involved.

# The Pathophysiology of ADH1 and the Role of the Calcium-Sensing Receptor (CaSR)

Calcium is a critical mineral for numerous physiological processes, and its extracellular concentration is tightly regulated by a feedback loop involving the parathyroid glands, kidneys, and bone.[1] The lynchpin of this system is the Calcium-Sensing Receptor (CaSR), a G-protein-coupled receptor that acts as a "calciostat".[1]



In healthy individuals, the CaSR on parathyroid cells detects changes in blood calcium. Low calcium levels reduce CaSR activation, leading to the secretion of PTH. PTH then acts on the kidneys to increase calcium reabsorption and on bone to mobilize calcium, thereby raising blood calcium levels back to normal.

ADH1 is caused by gain-of-function variants in the CASR gene.[2] These variants make the CaSR overly sensitive to extracellular calcium.[3][4] Consequently, the receptor incorrectly signals that calcium levels are high, even when they are normal or low. This leads to two primary pathological consequences:

- Suppressed PTH Secretion: The parathyroid glands do not release enough PTH.[4]
- Increased Renal Calcium Excretion: The kidneys are signaled to excrete excess calcium into the urine (hypercalciuria).[4][5]

The result is a state of chronic hypocalcemia (low blood calcium) and hypercalciuria (high urine calcium), which conventional treatments struggle to manage without increasing the risk of kidney stones and long-term renal damage.[4][5]

#### **Encaleret: Mechanism of Action**

**Encaleret** is a calcilytic, a class of drugs that act as negative allosteric modulators of the CaSR.[1] It binds to the CaSR and decreases its sensitivity to extracellular calcium.[5][6] By antagonizing the effects of the gain-of-function mutation, **encaleret** effectively "resets" the calciostat, allowing for a more physiological response.[5] This targeted action is designed to restore normal calcium homeostasis by:

- Increasing PTH Secretion: By inhibiting the aberrant CaSR signaling in the parathyroid gland, **encaleret** permits the secretion of PTH in response to low calcium levels.[5][6]
- Reducing Urinary Calcium Excretion: In the kidney, encaleret's antagonism of the CaSR reverses the signal that promotes excessive calcium excretion.[5]

This dual action addresses both the hypocalcemia and hypercalciuria that characterize ADH1, representing a direct therapeutic approach to the root cause of the disease.[3]





Click to download full resolution via product page

Caption: Encaleret's mechanism of action in ADH1.

### **Clinical Efficacy and Safety Data**

**Encaleret** has been evaluated in Phase 2b and Phase 3 (CALIBRATE) clinical trials, demonstrating significant improvements in mineral homeostasis for patients with ADH1.



### Phase 2b Study (NCT04581629) Results

An open-label, dose-ranging study involving 13 adults with ADH1 showed that twice-daily **encaleret** administration rapidly restored mineral balance.[7][4] Within five days of treatment, mean blood calcium and 24-hour urinary calcium levels normalized.[2][8][9] These effects were sustained over the 24-week outpatient period.[7][10]

| Parameter                                | Baseline (Mean ±<br>SD) | Day 5 of Treatment<br>(Mean ± SD) | Week 24 of<br>Treatment                 |
|------------------------------------------|-------------------------|-----------------------------------|-----------------------------------------|
| Albumin-Corrected Serum Ca <sup>2+</sup> | 7.6 ± 0.6 mg/dL[11]     | 9.0 ± 0.5 mg/dL[11]               | 92% of patients in normal range[12]     |
| Intact PTH                               | 3.4 ± 4.5 pg/mL[11]     | 64.8 ± 49.6 pg/mL[11]             | Increased in all participants[8]        |
| 24-Hour Urinary<br>Calcium               | 436 ± 255 mg/day[11]    | 63 ± 127 mg/day[11]               | 77% of patients in normal range[12][13] |
| Serum Phosphorus                         | 4.5 ± 0.7 mg/dL[11]     | 2.9 ± 0.5 mg/dL[11]               | Decreased into normal range[8]          |
| Serum Magnesium                          | 1.6 ± 0.4 mg/dL[11]     | 2.0 ± 0.5 mg/dL[11]               | Increased into normal range[7]          |

Table 1: Summary of key biochemical changes in the Phase 2b study of **encaleret** in ADH1. Baseline values for urinary calcium were obtained at screening while subjects were on conventional therapy.[7][11]

### Phase 3 CALIBRATE Study (NCT05680818) Results

The global, randomized CALIBRATE study compared **encaleret** to standard of care in patients with ADH1. The trial met its primary and all key secondary endpoints, demonstrating superior efficacy.[5][14][15]

The primary endpoint was the proportion of participants achieving both normal serum calcium (8.3-10.7 mg/dL) and normal 24-hour urinary calcium (<300 mg/day for males, <250 mg/day for females) at Week 24.[14][16]



| Endpoint                                                            | Encaleret<br>Treatment Arm | Conventional<br>Therapy (at Week<br>4) | p-value         |
|---------------------------------------------------------------------|----------------------------|----------------------------------------|-----------------|
| Primary Endpoint Met<br>(Serum & Urine Ca <sup>2+</sup> )           | 76% (34 of 45)[14][17]     | 4% (2 of 45)[14]                       | <0.0001[14][15] |
| Serum Ca <sup>2+</sup> in Target<br>Range (at Week 20)              | 98% (44 of 45)[5][14]      | 33% (7 of 21)[14]                      | N/A             |
| Intact PTH Above<br>Lower Limit (at Week<br>24)                     | 91%[14][15]                | 7%[14][15]                             | <0.0001[14][15] |
| Mean Change in<br>Serum Ca <sup>2+</sup> (from Wk<br>4 to 24)       | +0.82 mg/dL[5][14]         | N/A                                    | <0.0001[14][17] |
| Mean Change in 24-hr<br>Urine Ca <sup>2+</sup> (from Wk 4<br>to 24) | -200 mg/day[5][14]         | N/A                                    | <0.0001[14][17] |

Table 2: Key efficacy outcomes from the Phase 3 CALIBRATE study.[5][14][15][17]

**Encaleret** was reported to be well-tolerated in both studies.[11][14] Treatment-related adverse events were generally mild and transient, including asymptomatic hypophosphatemia or hypercalcemia that resolved spontaneously or with dose adjustment.[7][10] No serious adverse events or treatment discontinuations due to adverse events were reported.[7][8]

# **Experimental Protocols and Methodologies Phase 2b Study Design (NCT04581629)**

This was an open-label, three-period, dose-ranging proof-of-concept study.[7][11]

- Participants: 13 adults with a confirmed diagnosis of ADH1.[7][8]
- Protocol: Conventional therapy (calcium and active vitamin D supplements) was discontinued before the first dose of encaleret.[7][9] The study consisted of:



- Inpatient Dose-Ranging: One or two 5-day inpatient periods where participants received sequential, increasing doses of encaleret (e.g., 30 mg, 90 mg, 180 mg) followed by twicedaily dosing.[7][11]
- Outpatient Period: A 24-week outpatient period where encaleret was administered twice daily. Doses were individually titrated to achieve and maintain normal blood calcium levels, with a wide final dose range observed (5 to 190 mg twice daily).[7]
- Key Assessments: Frequent blood and urine sampling was conducted to measure albumincorrected serum calcium, intact PTH, serum phosphorus, and 24-hour urinary calcium excretion.[11]

### Phase 3 CALIBRATE Study Design (NCT05680818)

This was a multicenter, randomized, open-label, two-arm study designed to compare the efficacy and safety of **encaleret** to standard of care (SoC).[13][16]

- Participants: Approximately 67 adults with ADH1.[5][18]
- Protocol: The study consisted of three periods:
  - Period 1 (SoC Maintenance): A 4-week period where participants' SoC (calcium and/or active vitamin D) was maintained.[16]
  - Period 2 (Titration): A 20-week period where participants, randomized 2:1, received either encaleret or continued SoC.[5][16] Doses were titrated to achieve target serum calcium while minimizing urinary calcium.[16]
  - Period 3 (Maintenance): A 4-week period where doses were fixed.[5][16]
- Primary Endpoint: A composite endpoint assessing the proportion of participants achieving both normal serum calcium and normal 24-hour urinary calcium at Week 24.[13][16]
- Secondary Endpoints: Included assessments of PTH levels, quality of life, and kidney function.[5][13]





Click to download full resolution via product page

Caption: Workflow of the Phase 3 CALIBRATE clinical trial.

#### **Laboratory Methods**

While specific assay manufacturers are not detailed in the source literature, the measurement of key endpoints in clinical trials follows standardized laboratory procedures.

- Serum Calcium: Total serum calcium is typically measured using automated colorimetric
  techniques.[19] To correct for variations in protein levels, values are often reported as
  albumin-corrected serum calcium. This is crucial as a significant portion of calcium is proteinbound, and changes in albumin can alter the total calcium level without affecting the
  physiologically active ionized fraction.[19]
- Intact PTH: Parathyroid hormone is measured using automated sandwich-type immunoassays.[20][21] These assays are designed to detect the full-length, biologically active PTH (1-84) molecule. The use of standardized, validated assays is critical for accurate diagnosis and monitoring.[20][21]
- 24-Hour Urinary Calcium: This requires patients to collect all urine over a 24-hour period.
  The total volume is measured, and an aliquot is analyzed for calcium concentration to
  determine the total amount excreted per day. Standardized collection procedures are
  essential to ensure accuracy.[22]



#### **Conclusion and Future Directions**

**Encaleret** represents a significant advancement in the potential treatment of ADH1. By directly targeting the underlying molecular defect—the over-sensitized CaSR—it offers a mechanism-based approach that stands in contrast to the supportive care provided by conventional therapy.[7][5] Clinical data from Phase 2b and Phase 3 trials have consistently shown that **encaleret** can rapidly and sustainably normalize blood calcium, urinary calcium, and PTH levels.[3][8]



Click to download full resolution via product page

**Caption:** Logical relationship from pathophysiology to clinical outcome.



The positive results from the CALIBRATE study are expected to support a New Drug Application (NDA) submission to the U.S. FDA.[5][14] Future research and planned registrational studies will explore the potential of **encaleret** in other populations, including pediatric ADH1 patients and individuals with chronic hypoparathyroidism from other causes, such as post-surgical hypoparathyroidism.[5][14][22] These efforts will further elucidate the therapeutic utility of this targeted calcilytic therapy in restoring calcium homeostasis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. bridgebio.com [bridgebio.com]
- 2. BridgeBio Pharma Announces Updated Phase 2B Data for Encaleret in Autosomal Dominant Hypocalcemia Type 1 (ADH1) Demonstrating Blood and Urine Calcium Normalization in Trial Participants [prnewswire.com]
- 3. bridgebio.com [bridgebio.com]
- 4. Investigational drug restores parathyroid function in rare disease | National Institutes of Health (NIH) [nih.gov]
- 5. youtube.com [youtube.com]
- 6. What is Encaleret used for? [synapse.patsnap.com]
- 7. Efficacy and Safety of Encaleret in Autosomal Dominant Hypocalcemia Type 1 PMC [pmc.ncbi.nlm.nih.gov]
- 8. bridgebio.com [bridgebio.com]
- 9. BridgeBio Pharma Announces Proof-of-Concept Data of Encaleret in ADH1 at the Endocrine Society's 2021 Annual Meeting - BioSpace [biospace.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. The Effects of Encaleret (CLTX-305) on Mineral Physiology in Autosomal Dominant Hypocalcemia Type 1 (ADH1) Demonstrate Proof-of-Concept: Early Results From an Ongoing Phase 2b, Open-Label, Dose-Ranging Study PMC [pmc.ncbi.nlm.nih.gov]
- 12. fiercebiotech.com [fiercebiotech.com]







- 13. bridgebio.com [bridgebio.com]
- 14. BridgeBio Reports Positive Phase 3 Topline Results for [globenewswire.com]
- 15. hypopara.org [hypopara.org]
- 16. endocrine-abstracts.org [endocrine-abstracts.org]
- 17. BridgeBio Reports Positive Phase 3 Topline Results for Encaleret in Patients with Autosomal Dominant Hypocalcemia Type 1 BioSpace [biospace.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Serum Calcium Clinical Methods NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. academic.oup.com [academic.oup.com]
- 22. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- To cite this document: BenchChem. [Encaleret: A Targeted Approach to Restoring Calcium Homeostasis in ADH1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607308#encaleret-and-its-impact-on-calcium-homeostasis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com